Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate
Description
Chemical Identity and Structural Features
Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate presents a sophisticated molecular architecture built upon a pyridine core with strategic substitutions that define its chemical behavior and potential applications. The compound is assigned the Chemical Abstracts Service number 1403483-80-6 and carries the molecular data label MFCD22549331, establishing its unique identity within chemical databases. The molecular formula C₂₀H₁₇NO₃ encompasses twenty carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms, arranged in a specific three-dimensional configuration that determines its reactivity profile.
The structural framework consists of a central pyridine ring bearing a methyl carboxylate group at the 2-position and a 4-(benzyloxy)phenyl substituent at the 5-position. The benzyloxy moiety introduces significant steric bulk and electron-donating properties through its phenylmethoxy arrangement, where the oxygen atom serves as a bridging element between the benzyl group and the phenyl ring. This particular substitution pattern creates an extended aromatic system that can participate in π-π stacking interactions and hydrogen bonding networks, characteristics that are crucial for molecular recognition processes in biological systems.
The Simplified Molecular Input Line Entry System representation "O=C(C1=NC=C(C2=CC=C(OCC3=CC=CC=C3)C=C2)C=C1)OC" provides a linear notation that captures the complete connectivity pattern of the molecule. The carboxylate ester functionality at the 2-position of the pyridine ring contributes to the compound's polarity and potential for hydrogen bonding interactions, while the aromatic benzyloxy substituent system extends the molecular framework to create opportunities for hydrophobic interactions with biological targets.
Table 1: Fundamental Molecular Properties of this compound
Historical Context and Research Significance
The development of pyridine-containing compounds has emerged as a significant area of pharmaceutical research, with particular emphasis on their expanding role in drug development and therapeutic applications. The synthesis and characterization of methyl ester derivatives of pyridine carboxylic acids have been extensively studied, with researchers investigating various substitution patterns to optimize biological activity and pharmacological properties. The historical progression of pyridine chemistry has demonstrated that strategic placement of functional groups, particularly benzyloxy substituents, can dramatically influence the biological activity profile of these heterocyclic compounds.
Research into pyridine-2-carboxylic acid methyl ester derivatives has revealed important structure-activity relationships that inform current medicinal chemistry approaches. The synthesis of monoamide compounds derived from 6-(methoxycarbonyl)pyridine-2-carboxylic acid has provided valuable insights into the reactivity patterns and synthetic accessibility of these molecular frameworks. These studies have demonstrated that acyl chloride reactions represent effective synthetic methodologies for introducing various substituents onto the pyridine ring system, enabling the preparation of diverse analog libraries for biological evaluation.
The significance of benzyloxy-substituted aromatic compounds in medicinal chemistry has been demonstrated through numerous research investigations examining their antifungal, antimicrobial, and anticancer properties. Compounds containing 4-(benzyloxy)phenyl substituents have shown promising biological activities, with research indicating that the benzyloxy group contributes to enhanced lipophilicity and membrane permeability characteristics. The combination of pyridine and benzyloxy functionalities represents a strategic approach to drug design, leveraging the unique properties of both structural elements to create compounds with improved therapeutic potential.
Core Applications in Medicinal Chemistry
The medicinal chemistry applications of this compound are grounded in the well-established pharmacological significance of pyridine-containing compounds, which have demonstrated versatile bioactivity profiles across multiple therapeutic areas. Pyridine derivatives have found extensive applications in the treatment of various pathological conditions, including bacterial infections, fungal diseases, and cancer, establishing this heterocyclic framework as a privileged structure in pharmaceutical development. The specific structural features of this compound, particularly the benzyloxy substitution pattern, position it as a potentially valuable scaffold for drug discovery efforts.
The benzyloxy moiety present in this compound has been associated with enhanced biological activity in related molecular frameworks, particularly in the development of antifungal agents. Research has demonstrated that 5-(4-(benzyloxy)phenyl)-substituted compounds exhibit significant antifungal activity against various pathogenic fungi, including Candida species, Cryptococcus neoformans, and Aspergillus species. The antifungal susceptibility testing results have indicated that benzyloxy-substituted derivatives can serve as effective scaffolds for developing lead molecules with potent antifungal activity, with some compounds demonstrating superior efficacy compared to standard therapeutic agents.
The pyridine carboxylate framework has shown particular promise in the development of enzyme inhibitors and receptor modulators. Studies have revealed that picolinic acid derivatives, which share structural similarities with this compound, exhibit antimicrobial properties and potential anticancer effects. The combination of the pyridine nitrogen atom with the carboxylate functionality creates opportunities for metal chelation and enzyme active site interactions, mechanisms that are fundamental to many therapeutic approaches in modern medicine.
Table 2: Therapeutic Applications of Structurally Related Pyridine Derivatives
The synthetic accessibility of this compound through established methodologies, including Suzuki-Miyaura coupling reactions and acyl chloride transformations, enhances its potential as a lead compound for medicinal chemistry optimization. The ability to introduce structural modifications at multiple positions within the molecular framework provides opportunities for systematic structure-activity relationship studies aimed at optimizing biological activity while maintaining favorable pharmacological properties. This synthetic flexibility, combined with the well-documented biological activities of related compounds, establishes this molecule as a valuable starting point for pharmaceutical development programs targeting various therapeutic areas.
Properties
IUPAC Name |
methyl 5-(4-phenylmethoxyphenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-20(22)19-12-9-17(13-21-19)16-7-10-18(11-8-16)24-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCWXWTWRGURRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158123 | |
| Record name | 2-Pyridinecarboxylic acid, 5-[4-(phenylmethoxy)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-80-6 | |
| Record name | 2-Pyridinecarboxylic acid, 5-[4-(phenylmethoxy)phenyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 5-[4-(phenylmethoxy)phenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801158123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate generally involves:
- Formation of the benzyloxyphenyl intermediate via etherification of hydroxy-substituted aromatic precursors.
- Construction or functionalization of the pyridine-2-carboxylate core , often through coupling or cyclization reactions.
- Introduction of the methyl ester group at the 2-position of the pyridine ring.
- Attachment of the 4-(benzyloxy)phenyl substituent at the 5-position of the pyridine ring, frequently via Suzuki coupling or related cross-coupling methods.
Preparation of the Benzyloxyphenyl Intermediate
A critical precursor is the 4-(benzyloxy)phenyl moiety, which is typically synthesized by etherification of methyl 4-hydroxybenzoate with benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). This reaction can be accelerated using ultrasound irradiation, reducing reaction time from conventional 8–28 hours to about 4 hours, and yielding methyl 4-(benzyloxy)benzoate efficiently.
Methyl 4-hydroxybenzoate + Benzyl chloride → Methyl 4-(benzyloxy)benzoate
| Parameter | Conventional Method | Ultrasound-Assisted Method |
|---|---|---|
| Solvent | DMF | DMF |
| Base | K₂CO₃ | K₂CO₃ |
| Reaction Time | 8–28 hours | ~4 hours |
| Temperature | Room temp or reflux | Room temp |
| Yield | Good | Good |
Functionalization of the Pyridine-2-carboxylate Core
The pyridine ring with a carboxylate at the 2-position is often prepared through multi-step synthetic routes involving:
- Cyclization reactions starting from appropriate keto or enamine intermediates.
- Suzuki coupling reactions to introduce the 5-position aryl substituent.
For example, a modified approach reported in hydroxypyridone carboxylic acid derivatives synthesis involves benzyl etherification of ethyl chloroacetoacetate followed by Claisen condensation and cyclization to form pyrone intermediates. These are then converted to pyridones by reaction with aromatic amines, followed by saponification to yield pyridone carboxylic acids.
The 5-position substitution with the 4-(benzyloxy)phenyl group is achieved via Suzuki coupling between a 5-bromo-pyridine-2-carboxylate intermediate and a 4-(benzyloxy)phenyl boronic acid or equivalent derivative.
Typical Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Etherification of methyl 4-hydroxybenzoate with benzyl chloride | K₂CO₃, DMF, ultrasound, room temperature, 4 h | Methyl 4-(benzyloxy)benzoate |
| 2 | Bromination or halogenation of pyridine-2-carboxylate intermediate | CuBr₂, alkyl nitrite, or other halogenating agents | 5-Bromo-pyridine-2-carboxylate derivative |
| 3 | Suzuki coupling of 5-bromo-pyridine-2-carboxylate with 4-(benzyloxy)phenyl boronic acid | Pd catalyst, base, solvent (e.g., toluene or DMF), reflux | This compound |
| 4 | Purification and isolation | Acid-base washes, crystallization, chromatography | Pure target compound |
Detailed Research Findings and Variations
- Ultrasound-assisted etherification significantly reduces reaction time and improves yield for the benzyloxy intermediate synthesis.
- Suzuki coupling is the preferred method for attaching the 4-(benzyloxy)phenyl group to the pyridine ring due to its mild conditions and high selectivity.
- Alternative methods involve propargyloxy benzaldehyde intermediates and click chemistry for related benzyloxy derivatives, but these are more complex and yield lower quantities for this specific compound.
- The methyl ester group is typically introduced early in the synthesis (e.g., methyl 4-hydroxybenzoate starting material) and preserved through subsequent steps.
- The final product is often purified by recrystallization or chromatographic techniques to ensure high purity and yield.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to fully understand its molecular interactions and biological effects.
Comparison with Similar Compounds
Structural Classification and Key Functional Groups
The compound’s analogs are categorized based on core heterocycles, substituents, and functional groups:
Key Observations :
- Heterocyclic Core : The pyridine core in the target compound contrasts with pyrrolidine (e.g., ), thiazole (e.g., ), and azetidine () analogs, affecting electronic properties and steric bulk.
- Substituent Effects : The benzyloxy-phenyl group is shared with urea-thiazole derivatives (e.g., 2a ), but its position and conjugation differ. Chlorophenyl () and nitro groups () introduce distinct electronic and reactivity profiles.
- Functional Groups: Ester groups (target compound , propanoate ) contrast with urea () and sulfonyl () functionalities, influencing hydrogen bonding and solubility.
Physicochemical Properties
Limited data are available for direct comparisons, but critical parameters include:
Analysis :
Reactivity and Stability
- Ester Hydrolysis: The methyl ester in the target compound is susceptible to hydrolysis under basic conditions, similar to propanoate analogs (). However, pyridine’s electron-withdrawing nature may accelerate hydrolysis compared to pyrrolidine esters ().
- Benzyloxy Group Stability: The benzyl ether in the target compound can undergo hydrogenolysis, akin to benzyl-protected analogs (e.g., 2a ).
- Nitro and Sulfonyl Groups : Pyrrolidine derivatives with nitro () or sulfonyl groups () may exhibit enhanced oxidative stability but reduced solubility.
Biological Activity
Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate, a compound with the molecular formula C18H18N2O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a benzyloxy group and a carboxylate ester. The compound's IUPAC name reflects its complex structure, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3 |
| Molecular Weight | 302.34 g/mol |
| CAS Number | 1403483-80-6 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 100 | 12 |
| Bacillus cereus | 75 | 14 |
| Klebsiella pneumoniae | 200 | 10 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus cereus.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, the compound was administered at different concentrations. The results indicated a dose-dependent inhibition of cell growth:
- MCF-7 Cells : IC50 = 25 µM
- HT-29 Cells : IC50 = 30 µM
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, this compound has been studied for other potential pharmacological effects:
- Anti-inflammatory Activity : The compound showed promise in reducing inflammation markers in animal models.
- Antioxidant Properties : It demonstrated significant free radical scavenging activity in DPPH assays.
The biological activities of this compound are believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors that regulate apoptosis and cell cycle progression.
- Oxidative Stress Modulation : By scavenging free radicals, it may reduce oxidative stress in cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
